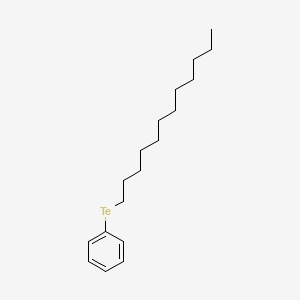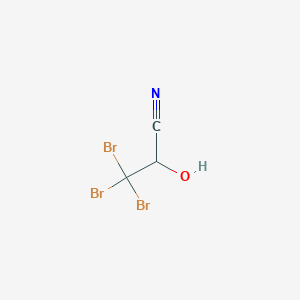![molecular formula C9H11NOS B14443280 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 73324-66-0](/img/structure/B14443280.png)
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a quinomethane derivative. Quinomethanes are a class of compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of a quinone with a sulfanylethylamine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various hydroquinone derivatives .
Aplicaciones Científicas De Investigación
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with different substituents, leading to different chemical properties and reactivity.
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanam: Another similar compound with different substituents that affect its chemical behavior.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73324-66-0 |
|---|---|
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(2-sulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NOS/c11-9-4-2-1-3-8(9)7-10-5-6-12/h1-4,7,11-12H,5-6H2 |
Clave InChI |
IPEQPZAXXDTCMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

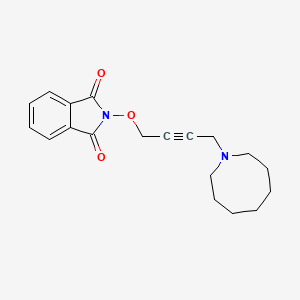
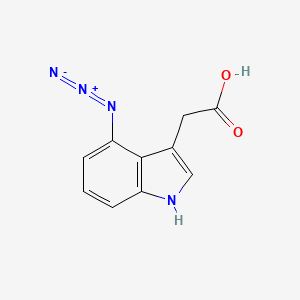

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
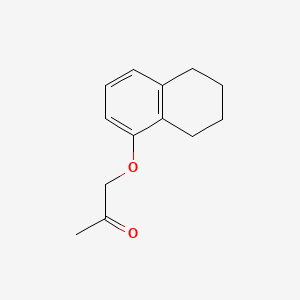
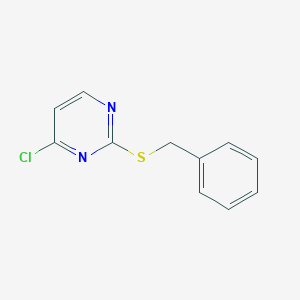
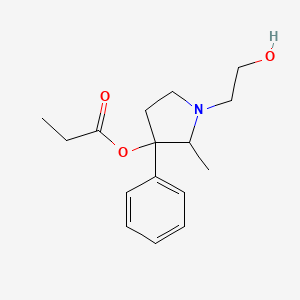
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
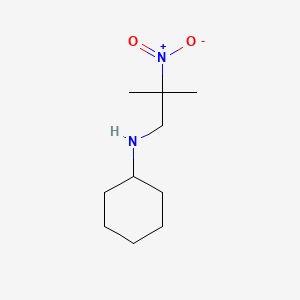
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
